molecular formula C21H34ClNO3 B12760944 2-(diethylamino)ethyl 2-(1-hydroxy-3-methylcyclohexyl)-2-phenylacetate;hydrochloride CAS No. 110331-53-8

2-(diethylamino)ethyl 2-(1-hydroxy-3-methylcyclohexyl)-2-phenylacetate;hydrochloride

Cat. No.: B12760944
CAS No.: 110331-53-8
M. Wt: 384.0 g/mol
InChI Key: NHKALYTUASZDPB-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl 2-(1-hydroxy-3-methylcyclohexyl)-2-phenylacetate;hydrochloride is a complex organic compound with a unique structure that includes a diethylamino group, a hydroxy-methylcyclohexyl group, and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 2-(1-hydroxy-3-methylcyclohexyl)-2-phenylacetate;hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include diethylamine, phenylacetic acid, and cyclohexanone derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl 2-(1-hydroxy-3-methylcyclohexyl)-2-phenylacetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(diethylamino)ethyl 2-(1-hydroxy-3-methylcyclohexyl)-2-phenylacetate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 2-(1-hydroxy-3-methylcyclohexyl)-2-phenylacetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of phenylacetate and cyclohexanone, such as:

  • 2-(diethylamino)ethyl 2-phenylacetate
  • 2-(1-hydroxy-3-methylcyclohexyl)-2-phenylacetate

Uniqueness

What sets 2-(diethylamino)ethyl 2-(1-hydroxy-3-methylcyclohexyl)-2-phenylacetate;hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

110331-53-8

Molecular Formula

C21H34ClNO3

Molecular Weight

384.0 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-(1-hydroxy-3-methylcyclohexyl)-2-phenylacetate;hydrochloride

InChI

InChI=1S/C21H33NO3.ClH/c1-4-22(5-2)14-15-25-20(23)19(18-11-7-6-8-12-18)21(24)13-9-10-17(3)16-21;/h6-8,11-12,17,19,24H,4-5,9-10,13-16H2,1-3H3;1H

InChI Key

NHKALYTUASZDPB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC(C2)C)O.Cl

Origin of Product

United States

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